Echistatin is a 49-amino acid protein isolated from the venom of the saw-scaled viper, Echis carinatus []. It belongs to the disintegrin family, a group of small, cysteine-rich proteins known for their potent inhibition of platelet aggregation and cell adhesion [, ]. Echistatin's role in scientific research stems from its high affinity for integrins, particularly αvβ3, α5β1, and αIIbβ3, which are involved in various cellular processes like cell adhesion, migration, and signaling [, , , , , , , , , ].
The synthesis of echistatin can be achieved through two primary methods: chemical synthesis and recombinant DNA technology. The chemical synthesis is typically performed using solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the polypeptide chain.
In one reported synthesis, echistatin was produced with a yield of approximately 4%. The final step involved air oxidation of an octahydro derivative at pH 8, which was critical for achieving the correct folding and functionality of the peptide. The synthetic echistatin was shown to be indistinguishable from native echistatin in both physical and biological assays . Furthermore, analogs of echistatin have been synthesized to explore structure-activity relationships, particularly focusing on variations in key amino acids that influence its inhibitory potency against platelet aggregation.
Echistatin's molecular structure is characterized by its sequence of 49 amino acids and the presence of four disulfide bonds that form a stable three-dimensional conformation essential for its biological activity. The specific arrangement of these disulfide bridges is crucial for maintaining the structural integrity necessary for binding to integrins.
The sequence Arg-Gly-Asp, which is present in echistatin, plays a vital role in its interaction with integrin receptors, particularly the αvβ3 integrin. This sequence mimics other adhesive proteins that interact with platelets, facilitating echistatin's function as an inhibitor of platelet aggregation .
Echistatin participates in several significant chemical reactions primarily related to its interaction with integrins. The most notable reaction involves its binding to the glycoprotein IIb/IIIa receptor complex on platelets, which inhibits fibrinogen-dependent platelet aggregation. This inhibitory action has been quantified with an IC50 value of approximately M, indicating high potency .
Additionally, modifications to the amino acid sequence can alter the binding affinity and activity of echistatin. For instance, substituting arginine at position 24 with other amino acids such as ornithine or alanine resulted in decreased inhibitory activity, demonstrating the importance of specific residues in maintaining function .
Echistatin exerts its biological effects primarily through competitive inhibition of integrin receptors on platelets. By binding to the αvβ3 integrin, echistatin prevents fibrinogen from interacting with its receptor on platelets, thereby inhibiting aggregation. This mechanism has been supported by studies showing that echistatin binds with high affinity (dissociation constant nM) to purified αvβ3 integrins from human placenta .
Moreover, echistatin's ability to prevent bone loss has been investigated in vivo using ovariectomized animal models. Here, it was shown to inhibit osteoclastic bone resorption without affecting other physiological parameters such as uterine weight or body weight .
Echistatin displays several notable physical and chemical properties:
These properties make echistatin a valuable compound for further research into therapeutic applications related to cardiovascular diseases and bone metabolism.
Echistatin has several scientific applications primarily due to its role as an inhibitor of platelet aggregation:
The unique properties and mechanisms of action associated with echistatin make it an important compound for ongoing research in both basic science and clinical applications .
Echistatin, a 49-amino acid polypeptide isolated from Echis carinatus venom, possesses a highly conserved primary structure stabilized by four disulfide bonds. Its sequence is Ser-Cys-Asn-Pro-Cys-Glu-Pro-Ala-Gly-Gly-Cys-Gly-Pro-Lys-Cys-Arg-Arg-Arg-Cys-Asp-Cys-Arg-Gly-Asp-Asp-Met-Pro-Lys-Cys-Cys-Pro-Asp-Gly-Val-Cys-Met-Cys-Asn-Pro-His-Lys-Gly-Pro-Ala-Thr [1] [6]. The disulfide bond network is critical for structural integrity, with specific pairings identified as Cys2-Cys11, Cys7-Cys32, Cys8-Cys37, and Cys20-Cys39 [3] [6]. This architecture creates a rigid core, enabling Echistatin to maintain its bioactive conformation under physiological conditions [8].
Table 1: Disulfide Bond Network in Echistatin
Cysteine Pair | Structural Role |
---|---|
Cys2-Cys11 | Stabilizes N-terminal region |
Cys7-Cys32 | Links central loop to core |
Cys8-Cys37 | Anchors C-terminal tail |
Cys20-Cys39 | Connects RGD loop to hydrophobic core |
The Arg-Gly-Asp (RGD) sequence at positions 24–26 is the primary integrin-recognition motif. Flanked by residues Asp23 and Met28, it forms part of an exposed loop critical for binding integrin receptors like αIIbβ3 and αvβ3 [1] [4]. The C-terminal tail (His44-Lys45-Gly46-Pro47-Ala48-Thr49) exhibits conformational flexibility but synergistically enhances integrin affinity. Mutagenesis studies confirm that truncation of the C-terminus (e.g., removal of HKGPAT) reduces inhibitory potency against αvβ3, αvβ5, α5β1, and αIIbβ3 integrins by 6.4–18.6-fold [2] [9].
Echistatin’s core adopts a series of irregular loops stabilized by disulfide bonds and hydrogen bonds. Key elements include:
The RGD loop (residues 21–30) and C-terminal tail (residues 40–49) exhibit high flexibility, quantified by NMR order parameters of 0.3–0.5 (indicating picosecond-to-nanosecond mobility) [5] [8]. This mobility facilitates conformational adaptation to integrin binding pockets:
X-ray crystallography (1.80 Å resolution, PDB: 6LSQ) revealed two distinct conformations in Echistatin’s asymmetric unit:
Table 2: Structural Techniques Applied to Echistatin
Technique | Resolution/Data | Key Insights |
---|---|---|
X-ray crystallography | 1.80 Å (PDB: 6LSQ) | Conformational differences in RGD loop; C-terminal disorder |
NMR spectroscopy | 490 NOE constraints (PDB: 2ECH) | Disulfide connectivity; RGD loop dynamics |
Off-resonance ROESY | 15N relaxation parameters | Picosecond mobility of RGD loop; S² = 0.3–0.5 |
Solution-state NMR (PDB: 2ECH) resolved Echistatin’s structure using:
Compared to other disintegrins:
Table 3: Echistatin vs. Other Disintegrin Classes
Feature | Echistatin (Short) | Kistrin (Medium) | Contortrostatin (Dimeric) |
---|---|---|---|
Length | 49 residues | 68 residues | 2 × 67 residues |
Disulfide Bonds | 4 | 6 | 5 per monomer |
C-Terminus | Flexible (NPHKGPAT) | Structured | Structured |
Integrin Selectivity | αIIbβ3, αvβ3 | αvβ3, α5β1 | α5β1, αvβ3, αvβ5 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7